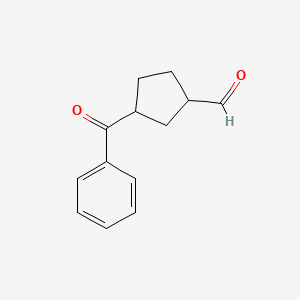

3-Benzoylcyclopentane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62732-17-6 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-benzoylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C13H14O2/c14-9-10-6-7-12(8-10)13(15)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |

InChI Key |

QYOWBEDMFGCYFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 3 Benzoylcyclopentane 1 Carbaldehyde

Chemoselective Transformations of the Carbaldehyde Functionality

The higher reactivity of the carbaldehyde group allows for its selective transformation in the presence of the benzoyl ketone. By carefully selecting reagents and reaction conditions, chemists can target the aldehyde for nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic addition is a fundamental reaction of carbonyl compounds where an electron-rich nucleophile attacks the electrophilic carbonyl carbon, causing the carbon's hybridization to change from sp2 to sp3 and forming a tetrahedral intermediate. libretexts.orgfiveable.memasterorganicchemistry.com

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. Due to the aldehyde's greater electrophilicity, a Grignard reagent will preferentially react with the carbaldehyde functionality of 3-Benzoylcyclopentane-1-carbaldehyde, leaving the ketone moiety intact, especially under controlled conditions such as low temperatures.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comthermofisher.com This reaction is highly valuable for converting a C=O double bond into a C=C double bond. masterorganicchemistry.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. organic-chemistry.org This four-membered ring subsequently fragments to yield the final alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org Non-stabilized ylides typically react faster with aldehydes than ketones, allowing for the selective conversion of the carbaldehyde group into a vinyl group. organic-chemistry.org

Table 1: Selective Nucleophilic Additions to the Carbaldehyde Group

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-(3-benzoylcyclopentyl)ethanol | |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | phenyl(3-vinylcyclopentyl)methanone | |

| Wittig Olefination | (Ethylidenetriphenylphosphorane) (Ph₃P=CHCH₃) | phenyl(3-prop-1-en-1-ylcyclopentyl)methanone |

Condensation reactions, particularly those involving active methylene (B1212753) compounds or dinucleophiles, are instrumental in the synthesis of heterocyclic systems. researchgate.netnih.gov The aldehyde group of this compound serves as a key electrophilic partner in multicomponent reactions to build complex ring structures. beilstein-journals.orgwindows.net For instance, a Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, which can be a precursor to further cyclization steps. nih.gov These reactions often proceed through a domino sequence of condensation, Michael addition, and intramolecular cyclization. nih.gov

Table 2: Heterocycle Synthesis via Condensation Reactions

| Reactant(s) | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Malononitrile, Base | Knoevenagel Condensation | Pyridinone or Dihydropyridine derivative |

| Urea, Ethyl Acetoacetate | Biginelli Reaction | Dihydropyrimidinone |

| Hydrazine or Substituted Hydrazines | Condensation/Cyclization | Pyridazine or Pyrazoline derivative |

Aldehydes are readily oxidized to carboxylic acids, a transformation that is often difficult to achieve with ketones. libretexts.org This difference in reactivity allows for the selective conversion of the carbaldehyde in this compound to a carboxylic acid group, yielding 3-benzoylcyclopentane-1-carboxylic acid. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄) to milder, more selective reagents. libretexts.orgorganic-chemistry.org For instance, an aqueous basic solution of hydrogen peroxide is effective for oxidizing electron-rich aromatic aldehydes. researchgate.net

Table 3: Selective Oxidation of the Aldehyde Functionality

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong oxidant; can also oxidize benzylic positions if present and not fully substituted. youtube.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Powerful and efficient for converting primary alcohols and aldehydes to carboxylic acids. libretexts.org |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | A classic, mild method highly selective for aldehydes over ketones. |

| Oxone (Potassium peroxymonosulfate) | Aqueous/Organic solvent | A mild and efficient metal-free alternative for aldehyde oxidation. organic-chemistry.org |

The selective reduction of the aldehyde to a primary alcohol is another key chemoselective transformation. This can be achieved using mild reducing agents that react more readily with aldehydes than ketones. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this purpose. Under carefully controlled conditions, such as low temperatures, NaBH₄ can selectively reduce the aldehyde group in this compound to afford (3-benzoylcyclopentyl)methanol. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would typically reduce both the aldehyde and the ketone functionalities.

Table 4: Selective Reduction to a Primary Alcohol

| Reducing Agent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (3-benzoylcyclopentyl)methanol | High selectivity for the aldehyde under controlled, low-temperature conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | [3-(hydroxy(phenyl)methyl)cyclopentyl]methanol | Low selectivity; typically reduces both aldehyde and ketone groups. |

Transformations of the Benzoyl Ketone Moiety

Targeting the less reactive benzoyl ketone moiety for transformation requires a strategy that either deactivates or masks the more reactive aldehyde group.

To facilitate nucleophilic attack at the ketone's carbonyl carbon, the aldehyde group must first be protected. A common strategy is to convert the aldehyde into an acetal (B89532) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. Acetals are stable under basic and neutral conditions, effectively shielding the aldehyde functionality. youtube.com

Once the aldehyde is protected, the ketone can be targeted. The electrophilicity of the ketone's carbonyl carbon can be enhanced through activation with a Lewis acid. libretexts.org This activation facilitates attack by various nucleophiles. After the desired reaction at the ketone site is complete, the protecting group can be removed by acid-catalyzed hydrolysis, regenerating the aldehyde functionality.

Table 5: Reaction Sequence for Ketone Modification

| Step | Reagents | Purpose | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Ethylene Glycol, H⁺ catalyst | Selectively protect the more reactive aldehyde as a cyclic acetal. | phenyl(3-(1,3-dioxolan-2-yl)cyclopentyl)methanone |

| 2. Nucleophilic Addition | e.g., Ethylmagnesium bromide (CH₃CH₂MgBr), then H₃O⁺ | Perform nucleophilic attack on the unprotected ketone. | 1-(3-(1,3-dioxolan-2-yl)cyclopentyl)-1-phenylpropan-1-ol |

| 3. Deprotection | Aqueous Acid (e.g., HCl/H₂O) | Remove the acetal protecting group to restore the aldehyde. | 3-(1-hydroxy-1-phenylpropyl)cyclopentane-1-carbaldehyde |

Ring Expansion Reactions (e.g., Baeyer-Villiger Oxidation)

The presence of a ketone functionality in the benzoyl group and an aldehyde on the cyclopentane (B165970) ring makes this compound a candidate for ring expansion reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone, utilizing peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation could theoretically proceed at the benzoyl ketone. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by the attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent migratory aptitude of the attached groups dictates the regioselectivity of the oxidation. The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For the benzoyl group, the phenyl group has a higher migratory aptitude than the cyclopentyl moiety, suggesting that the oxidation would likely lead to the formation of a phenyl ester of the corresponding cyclopentanecarboxylic acid derivative.

It is important to note that the aldehyde group can also be susceptible to oxidation under Baeyer-Villiger conditions, potentially leading to the formation of a formate (B1220265) ester. However, the ketone is generally more reactive towards this transformation. The specific reaction conditions, including the choice of peracid and catalyst, can influence the selectivity between the ketone and aldehyde functionalities.

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Potential Major Product | Potential Minor Product |

|---|

Stereochemical Control in Post-Synthetic Modifications

The 1,3-disubstituted nature of this compound introduces the possibility of cis and trans diastereomers. The stereochemical relationship between the benzoyl and carbaldehyde groups significantly influences the molecule's three-dimensional conformation and, consequently, the stereochemical outcome of its reactions.

Controlling the stereochemistry during post-synthetic modifications is a critical aspect of utilizing this compound in the synthesis of complex target molecules. The relative orientation of the two substituents can direct the approach of incoming reagents, leading to diastereoselective transformations. For instance, reduction of the carbonyl groups or addition of nucleophiles to the aldehyde can be influenced by the steric hindrance imposed by the adjacent benzoyl group, or vice versa.

The development of stereoselective synthetic methods for cyclopentane derivatives is an active area of research. nih.gov Strategies often involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. In the context of this compound, the existing stereocenters can be used to induce chirality in subsequent reactions, a concept known as substrate-controlled stereoselection.

Functionalization of the Cyclopentane Ring System

The cyclopentane ring of this compound serves as a scaffold that can be further functionalized to introduce additional chemical complexity. The presence of the electron-withdrawing benzoyl and carbaldehyde groups activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent alkylation or other electrophilic additions.

Studies on cyclopentanic 1,3-dicarbonyl derivatives have demonstrated the feasibility of functionalizing the α and γ positions relative to the carbonyl groups. researchgate.net These reactions can be promoted under various conditions, including microwave and ultrasonic irradiation, often leading to multicomponent reactions where several new bonds are formed in a single step. researchgate.net This highlights the potential of this compound to act as a versatile platform for the construction of highly substituted cyclopentane frameworks.

Furthermore, the existing carbonyl functionalities can be transformed into a wide range of other functional groups. For example, the aldehyde can be converted to an alcohol, an acid, an amine, or an alkene through standard organic transformations. Similarly, the ketone can undergo reactions such as reduction, Grignard addition, or Wittig olefination. The interplay between the reactivity of the two carbonyl groups and the potential for functionalization of the cyclopentane ring makes this compound a valuable synthon for diversity-oriented synthesis.

Table 2: Key Reactive Sites and Potential Functionalization of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Aldehyde Carbonyl | Nucleophilic Addition, Reduction, Oxidation | Alcohols, Alkenes, Carboxylic Acids, Imines |

| Ketone Carbonyl | Nucleophilic Addition, Reduction | Alcohols, Alkenes |

| α-Protons to Carbonyls | Deprotonation followed by Electrophilic Addition | Alkylated, Acylated, or Halogenated Derivatives |

Applications of 3 Benzoylcyclopentane 1 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Total Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of synthetic methods that utilize chiral intermediates. researchgate.net Chiral building blocks are essential for constructing stereochemically defined molecules for pharmaceuticals, agrochemicals, and advanced materials. These intermediates, derived from the "chiral pool" or synthesized via asymmetric catalysis, provide a reliable way to introduce specific stereocenters into a target molecule. buchler-gmbh.com The cyclopentane (B165970) ring is a common motif in a wide array of biologically active molecules, making chiral cyclopentanoid synthons particularly valuable. nih.gov

Polycyclic natural products (PNPs) are a significant source of drug candidates due to their complex and diverse three-dimensional structures that can interact with biological targets with high specificity. frontiersin.orgsemanticscholar.orgnih.gov The synthesis of these molecules often represents a formidable challenge, driving innovation in synthetic methodology. researchgate.netresearchgate.net

The structure of 3-benzoylcyclopentane-1-carbaldehyde contains a functionalized five-membered carbocyclic framework, a core unit present in numerous natural products. nih.gov The aldehyde and ketone moieties serve as versatile handles for carbon-carbon bond formation, allowing for the construction of fused or bridged ring systems. For instance, the aldehyde can be used in aldol (B89426) reactions, Wittig reactions, or as a dienophile in Diels-Alder reactions, while the benzoyl group's ketone can undergo reactions such as Grignard additions or reductive aminations. These transformations could be employed in cascade or one-pot reactions to rapidly assemble polycyclic scaffolds. frontiersin.org

Potential Synthetic Pathways to Polycyclic Systems:

| Reaction Type | Functional Group Utilized | Potential Outcome |

| Intramolecular Aldol Condensation | Aldehyde and Ketone | Formation of a bicyclic system |

| Tandem Michael Addition/Annulation | Aldehyde (as α,β-unsaturated derivative) | Construction of a fused six-membered ring |

| Pauson-Khand Reaction | Alkynyl derivative of the aldehyde | Synthesis of a fused cyclopentenone |

A "molecular scaffold" is the core structure of a molecule that serves as a framework for attaching various chemical groups to develop new bioactive compounds. nih.gov The 1,3-disubstituted cyclopentane framework of this compound is a privileged scaffold that can be elaborated to access diverse chemical space. Functionalized five-membered carbocyclic frameworks are core units in many biologically relevant molecules. nih.gov

The aldehyde functionality can be converted into a primary amine via reductive amination, which can then be used in a wide range of chemical reactions to attach different pharmacophoric groups. nih.gov Similarly, the benzoyl group can be modified to introduce further diversity. The inherent chirality of the scaffold allows for the synthesis of enantiomerically pure derivatives, which is crucial as biological targets are chiral and interactions often require a strict match of chirality. This makes the scaffold valuable for creating libraries of compounds for drug discovery and for studying structure-activity relationships. jove.comnih.gov

Intermediate in the Synthesis of Non-Proteinogenic Amino Acids and Analogues

Non-proteinogenic amino acids (NPAAs), which are not encoded in the standard genetic code, are of great interest in biology and chemistry. mdpi.com They are essential components in peptide-based drug candidates, often improving stability, potency, and bioavailability. nih.gov The synthesis of NPAAs with unique side chains is a key area of research. unimi.it

This compound can serve as a precursor for novel cyclic NPAAs. The aldehyde group is the key functionality for this transformation, typically through a Strecker synthesis or related methodologies.

Generalized Strecker Synthesis Pathway:

Imine Formation: The carbaldehyde group reacts with ammonia (B1221849) to form an imine.

Cyanation: The imine is then treated with a cyanide source (e.g., HCN or NaCN) to form an α-aminonitrile.

Hydrolysis: Subsequent hydrolysis of the nitrile group yields the desired amino acid.

This process would result in a novel amino acid with a 3-benzoylcyclopentyl side chain. The synthesis of such conformationally constrained NPAAs is of particular interest for designing peptides with specific secondary structures. While many NPAAs are produced through modification of existing proteinogenic amino acids or by biosynthesis, chemical synthesis remains crucial for accessing novel structures. mdpi.comfrontiersin.orgresearchgate.net

Development of Novel Reaction Methodologies and Synthetic Sequences

The unique combination of functional groups in this compound makes it an interesting substrate for developing and testing new synthetic reactions. The presence of two distinct carbonyl groups with different steric and electronic environments allows for chemoselective transformations. For example, a reaction could be designed to selectively target the more reactive aldehyde in the presence of the ketone.

Furthermore, the chiral nature of the molecule makes it a suitable substrate for testing new asymmetric reactions. princeton.edu Researchers could explore diastereoselective additions to the carbonyl groups, where the existing stereocenters on the cyclopentane ring influence the stereochemical outcome of the reaction. Such studies are fundamental to advancing the field of organic synthesis. researchgate.netnih.gov

Generation of Molecular Scaffolds for Academic Materials Science Research

In materials science, well-defined molecular scaffolds are used to create novel materials with specific properties by precisely positioning functional groups in three-dimensional space. tcd.ie While simple, rigid scaffolds like cubane and bicyclo[1.1.1]pentane are common, more complex and functionalizable scaffolds are also sought. tcd.iemdpi.com

The this compound scaffold offers several features of interest. The two functional groups can act as anchor points for attaching polymers, chromophores, or other molecular units. For example, the aldehyde could be used to graft the molecule onto a surface or into a polymer matrix. The benzoyl group, with its aromatic ring, can participate in π-stacking interactions or be further functionalized. The defined stereochemistry of the cyclopentane ring could be used to induce chirality in supramolecular assemblies or liquid crystal phases.

Theoretical and Computational Investigations of 3 Benzoylcyclopentane 1 Carbaldehyde

Quantum Chemical Characterization of Molecular Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state geometry of molecules. DFT calculations focus on the electron density to determine the energy of the system, offering a balance between accuracy and computational cost. rsc.org For a molecule like 3-Benzoylcyclopentane-1-carbaldehyde, a typical DFT study would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or cc-pVTZ) to solve the Schrödinger equation approximately. doi.org

The calculation would begin with an initial guess of the molecular structure, which is then systematically optimized to find the geometry with the lowest possible energy—the ground state. The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Optimized Geometrical Parameters This table presents hypothetical optimized geometrical parameters for the cis-isomer of this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Benzoyl) | 1.22 Å |

| Bond Length | C=O (Carbaldehyde) | 1.21 Å |

| Bond Length | C-C (Cyclopentane avg.) | 1.54 Å |

| Bond Angle | C-C-C (Cyclopentane avg.) | 104.5° |

The non-planar nature of the cyclopentane (B165970) ring leads to multiple possible conformations. acs.orgchemistrysteps.com For a substituted cyclopentane, the different spatial arrangements of the substituents result in a complex energy landscape with various conformers (stereoisomers and rotamers) of differing stabilities.

The two primary puckered conformations of the cyclopentane ring are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. chemistrysteps.com The presence of bulky substituents like the benzoyl and carbaldehyde groups will influence which conformations are energetically preferred.

This compound can exist as cis and trans stereoisomers, depending on the relative orientation of the two substituent groups on the cyclopentane ring. Within each of these isomers, rotation around the single bonds (e.g., the bond connecting the benzoyl group to the ring) gives rise to different rotamers.

A computational conformational analysis would involve:

Systematic Search: Performing a systematic search of the potential energy surface to identify all possible low-energy conformers for both the cis and trans isomers.

Geometry Optimization: Optimizing the geometry of each identified conformer using DFT.

Energy Calculation: Calculating the relative electronic energies and Gibbs free energies of each optimized conformer to determine their relative stabilities. The conformer with the lowest energy is the most stable.

Illustrative Data Table: Relative Energies of Conformers This table shows a hypothetical energy comparison for the most stable conformers of cis- and trans-3-Benzoylcyclopentane-1-carbaldehyde.

| Isomer | Conformation | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| trans | Twist (substituents pseudo-equatorial) | 0.00 | 0.00 |

| trans | Envelope (substituents eq/ax) | 1.25 | 1.30 |

| cis | Twist (substituents eq/ax) | 2.10 | 2.05 |

Conformational Analysis and Energy Landscapes

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways, it is possible to understand reaction mechanisms and predict outcomes like regioselectivity and stereoselectivity. nih.govnih.gov

To study a chemical reaction, such as the reduction of the carbaldehyde group or an addition to the benzoyl ketone, computational chemists locate the transition state (TS) for that reaction. The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are used to optimize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. nih.gov For this compound, one could analyze the transition states for nucleophilic attack at either the aldehyde or ketone carbonyl group to determine which is more reactive.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. For instance, if a reducing agent is added, will it preferentially attack the aldehyde or the ketone? By comparing the activation energies for the two possible pathways (attack at the carbaldehyde vs. attack at the benzoyl ketone), one can predict the regiochemical outcome. The pathway with the lower activation energy will be the major product.

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. For example, in the reduction of the benzoyl ketone, a new chiral center will be formed. A computational study could model the approach of the reactant to the different faces of the cyclopentane ring. By calculating the transition state energies for these different approaches, it is possible to predict which diastereomer will be formed preferentially. nih.gov

Illustrative Data Table: Predicted Activation Energies for Nucleophilic Addition This hypothetical table compares the calculated activation energies for the addition of a nucleophile (e.g., hydride) to the two carbonyl groups of the trans-isomer.

| Reaction Site | Facial Approach | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Carbaldehyde Carbonyl | Re face | 12.5 | Major Regioisomer |

| Carbaldehyde Carbonyl | Si face | 14.0 | Minor Stereoisomer |

| Benzoyl Ketone Carbonyl | Re face | 16.8 | Minor Regioisomer |

Theoretical Spectroscopic Analysis for Structural Assignment

Theoretical spectroscopic analysis has become an indispensable tool in the structural elucidation of organic compounds, providing a powerful complement to experimental measurements. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), it is possible to predict the spectroscopic properties of a molecule with a high degree of accuracy. This computational approach is crucial for the definitive structural assignment of complex molecules like this compound, especially for distinguishing between its various possible isomers and conformers.

The process involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following this, vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible) are calculated. These predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed spectra provides robust evidence for the proposed molecular structure.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts are particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted. These theoretical values help in the precise assignment of signals in the experimental NMR spectrum, which can be complex due to the presence of stereoisomers (cis/trans) and different conformational arrangements of the benzoyl and carbaldehyde groups relative to the cyclopentane ring.

The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule. For this compound, transitions such as the n → π* and π → π* of the benzoyl and carbaldehyde moieties are of particular interest. The calculated maximum absorption wavelengths (λmax) can be compared with the experimental UV-Visible spectrum to further validate the structural assignment.

Table 1: Hypothetical Comparison of Experimental and Theoretically Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value | Assignment |

| ¹H NMR (δ, ppm) | 7.95 (d) | 7.98 (d) | Aromatic protons ortho to C=O |

| 7.58 (t) | 7.60 (t) | Aromatic proton para to C=O | |

| 7.47 (t) | 7.50 (t) | Aromatic protons meta to C=O | |

| 9.75 (d) | 9.78 (d) | Aldehyde proton (-CHO) | |

| 3.60 (m) | 3.65 (m) | Methine proton adjacent to benzoyl | |

| 3.10 (m) | 3.15 (m) | Methine proton adjacent to carbaldehyde | |

| 2.10-2.40 (m) | 2.15-2.45 (m) | Cyclopentane methylene (B1212753) protons | |

| ¹³C NMR (δ, ppm) | 203.5 | 204.0 | Aldehyde carbon (-CHO) |

| 198.0 | 198.5 | Ketone carbon (C=O) | |

| 136.8 | 137.0 | Aromatic quaternary carbon | |

| 133.2 | 133.5 | Aromatic para-carbon | |

| 128.9 | 129.2 | Aromatic meta-carbons | |

| 128.4 | 128.7 | Aromatic ortho-carbons | |

| 51.2 | 51.5 | Methine carbon adjacent to carbaldehyde | |

| 45.8 | 46.1 | Methine carbon adjacent to benzoyl | |

| 29.5, 25.8 | 29.8, 26.1 | Cyclopentane methylene carbons | |

| FT-IR (cm⁻¹) | 1725 | 1728 | Aldehyde C=O stretch |

| 1685 | 1688 | Ketone C=O stretch | |

| 2820, 2720 | 2825, 2723 | Aldehyde C-H stretch (Fermi resonance) | |

| 3060 | 3065 | Aromatic C-H stretch | |

| 2960 | 2965 | Aliphatic C-H stretch | |

| UV-Vis (λmax, nm) | 245 | 248 | π → π* transition (benzoyl group) |

| 280 | 283 | n → π* transition (benzoyl group) | |

| 290 | 292 | n → π* transition (aldehyde group) |

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides valuable insights into these solvent effects through the use of solvation models. For this compound, understanding how different solvents affect its conformational equilibrium and reactivity is crucial for predicting its behavior in various chemical processes.

The most common approach for modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of the solute's properties in the presence of a solvent, accounting for electrostatic interactions.

For this compound, the relative orientation of the benzoyl and carbaldehyde substituents on the cyclopentane ring can lead to different conformers. The stability of these conformers can change depending on the polarity of the solvent. For example, a more polar solvent might stabilize a conformer with a larger dipole moment. By calculating the energies of different conformers in various solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), it is possible to predict the most stable conformation in each environment.

Solvent effects also play a critical role in the reactivity of this compound. For instance, in reactions where the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction rate. Computational studies can be used to model the reaction pathways in different solvents, providing information on how the solvent influences the energetics of the transition states and intermediates. This is particularly relevant for reactions involving the aldehyde or ketone functional groups, such as nucleophilic additions.

Furthermore, the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be affected by the solvent. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. By calculating these properties in different solvents, it is possible to predict how the solvent modulates the molecule's reactivity. For example, a polar solvent might lower the LUMO energy, making the carbonyl carbons more susceptible to nucleophilic attack.

Table 2: Hypothetical Solvent Effects on the Properties of this compound

| Property | Gas Phase | Hexane (ε=1.88) | Dichloromethane (ε=8.93) | Water (ε=78.39) |

| Dipole Moment (Debye) | 2.8 | 3.0 | 3.5 | 4.2 |

| HOMO Energy (eV) | -6.5 | -6.4 | -6.2 | -6.0 |

| LUMO Energy (eV) | -1.8 | -1.9 | -2.1 | -2.4 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.5 | 4.1 | 3.6 |

| Relative Conformational Energy (kcal/mol) * | 0.0 | -0.2 | -0.8 | -1.5 |

*Relative energy of a more polar conformer compared to the most stable gas-phase conformer.

Future Research Directions for 3 Benzoylcyclopentane 1 Carbaldehyde

Exploration of Novel Catalytic Enantioselective Routes

The development of efficient and highly selective methods for the synthesis of chiral cyclopentanes is a significant area of interest in both organic and medicinal chemistry. nih.gov For 3-Benzoylcyclopentane-1-carbaldehyde, which possesses two stereocenters, the ability to control its absolute and relative stereochemistry is paramount for its potential applications. Future research will likely focus on the development of novel catalytic enantioselective routes to access specific stereoisomers of this compound and its derivatives.

Promising avenues for exploration include transition metal catalysis and organocatalysis. Palladium-catalyzed asymmetric [3+2] cycloadditions of vinyl cyclopropanes with appropriate Michael acceptors represent a powerful strategy for constructing highly functionalized cyclopentanes with excellent diastereo- and enantioselectivity. nih.govacs.org Similarly, rhodium-catalyzed domino sequences initiated by carbene intermediates have shown remarkable success in generating cyclopentanes with multiple stereogenic centers in a highly controlled manner. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of functionalized carbocycles. nih.govnih.gov NHC-catalyzed annulation reactions of enals could be adapted for the enantioselective synthesis of cyclopentane (B165970) carbaldehydes. researchgate.net Furthermore, cooperative catalysis, combining a chiral secondary amine and a transition metal, has proven effective in the diastereo- and enantioselective [3+2] cycloannulation to produce polysubstituted cyclopentanes. acs.org The exploration of these and other innovative catalytic systems will be crucial for the efficient and selective synthesis of chiral this compound derivatives.

| Catalytic Strategy | Potential Application to this compound | Key Advantages |

| Palladium-Catalyzed [3+2] Cycloaddition | Enantioselective synthesis from vinyl cyclopropane (B1198618) and a suitable benzoyl-containing acceptor. | High stereocontrol, formation of multiple stereocenters in one step. nih.gov |

| Rhodium-Catalyzed Domino Sequence | Stereoselective construction of the cyclopentane core with benzoyl and aldehyde functionalities. | High efficiency, potential for creating complex structures. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Asymmetric annulation of enals to form the cyclopentane carbaldehyde moiety. | Organocatalytic, mild reaction conditions. nih.govrsc.org |

| Cooperative Catalysis (e.g., Pd/Amine) | Diastereo- and enantioselective synthesis of highly substituted derivatives. | High yields and selectivities for complex cyclopentanes. acs.org |

Integration into Automated Synthesis Platforms

The increasing complexity of chemical synthesis has driven the development of automated flow chemistry platforms, which offer precise reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds. researchgate.net Integrating the synthesis of this compound and its derivatives into such automated systems represents a significant future research direction.

Automated flow synthesis can overcome challenges associated with traditional batch processes, such as reaction optimization and scalability. researchgate.net For the multi-step synthesis of complex molecules, continuous flow microreactor sequences can be employed to perform consecutive reactions without the need for isolating intermediates. nih.gov This approach could be particularly beneficial for generating a diverse library of this compound analogs for screening in drug discovery programs. The development of robust and efficient flow-based routes to this scaffold will be a key enabler for its broader application.

Design of Next-Generation Synthetic Applications

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and biologically relevant molecules. Functionalized five-membered carbocyclic frameworks are core units in numerous natural products and bioactive compounds. oregonstate.edu Future research should focus on harnessing the reactivity of the aldehyde and ketone functionalities to design and synthesize novel molecular entities.

One promising area is in drug discovery, where sp³-rich scaffolds are increasingly sought after as bioisosteric replacements for flat aromatic rings to improve physicochemical properties. nih.gov The three-dimensional nature of the cyclopentane ring in this compound could be exploited in the design of novel therapeutic agents. nih.gov The aldehyde group can serve as a handle for further elaboration through various chemical transformations, including multicomponent reactions to rapidly build molecular complexity. ub.edu The benzoyl group can also be modified to explore structure-activity relationships. The design of synthetic routes that leverage this scaffold to access novel chemical space will be a key focus of future research.

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. rsc.org For this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms, regioselectivity, and stereoselectivity of potential synthetic routes, including cycloaddition reactions. rsc.orgvu.nlnih.gov This understanding can guide the selection of optimal catalysts and reaction conditions to achieve the desired stereoisomer.

| Computational Approach | Application to this compound | Potential Impact |

| Quantum Chemical Calculations (DFT) | Elucidation of reaction mechanisms and prediction of stereochemical outcomes for its synthesis. rsc.orgacs.org | Rational design of highly selective catalytic systems. |

| Computer-Aided Synthesis Planning (CASP) | Generation of novel and optimized synthetic routes. protheragen.ainih.gov | Discovery of more efficient and cost-effective syntheses. |

| Machine Learning Models | Prediction of reaction yields and optimal conditions for derivatization. rsc.org | Acceleration of the discovery of new derivatives with desired properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Benzoylcyclopentane-1-carbaldehyde, and how can reaction yields be optimized?

- Answer: The compound can be synthesized via Friedel-Crafts acylation using cyclopentane-1-carbaldehyde and benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to acylating agent) and reaction temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . For analogs like benzophenone derivatives, microwave-assisted synthesis has shown 15–20% yield improvement compared to traditional methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Answer: Key techniques include:

- ¹H/¹³C NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the benzoyl carbonyl carbon resonates at δ 195–200 ppm. Conformational flexibility in the cyclopentane ring may split signals into multiplets .

- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (aldehyde C=O) and ~1660 cm⁻¹ (benzoyl C=O) confirm functional groups. Overlapping peaks require deconvolution software for accurate assignment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly conformational isomerism?

- Answer: Single-crystal X-ray diffraction using SHELXL refinement (SHELX-2018/3) enables precise determination of bond angles and torsional strain in the cyclopentane ring. For flexible derivatives, low-temperature (100 K) data collection reduces thermal motion artifacts. Disorder modeling is essential for resolving overlapping conformers, with R-factor thresholds < 5% ensuring reliability . Comparative analysis of analogous benzophenone structures shows that substituent electronegativity significantly impacts ring puckering .

Q. What computational strategies predict the reactivity of the aldehyde group in catalytic reactions involving this compound?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic reactivity. Solvent effects (e.g., toluene vs. DMF) are incorporated via the Polarizable Continuum Model (PCM). Transition state analysis reveals that steric hindrance from the benzoyl group increases activation energy by 8–12 kcal/mol compared to unsubstituted aldehydes .

Q. How should researchers address contradictory data in catalytic hydrogenation studies of this compound?

- Answer: Discrepancies in product ratios (e.g., over-reduction to alcohols vs. ketones) often arise from catalyst selectivity (Pd/C vs. Raney Ni). Controlled experiments under inert atmospheres (Argon) and standardized pressure (5 bar H₂) minimize variability. GC-MS monitoring at 15-minute intervals identifies intermediates, while kinetic isotope effects (KIE) studies distinguish mechanistic pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Based on structural analogs (e.g., benzophenones and aldehydes):

- PPE: Nitrile gloves, chemical goggles, and lab coats are mandatory. Use fume hoods for synthesis and purification steps .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential aldehyde polymerization .

- Toxicology: Limited data necessitate treating the compound as a potential irritant. Precautionary skin exposure protocols include immediate washing with pH-neutral soap .

Methodological Design

Q. What experimental controls are essential for reproducibility in studies involving this compound?

- Answer: Include:

- Blank reactions (without catalyst/substrate) to identify autoxidation or thermal degradation.

- Internal standards (e.g., deuterated benzaldehyde) for quantitative NMR/GC-MS analysis.

- Triplicate trials with error margins < 5% to validate kinetic data .

Data Validation

Q. How can researchers ensure the reliability of crystallographic and spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.